Methyl 5-hydroxypentanoate
Overview
Description
Methyl 5-hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is sparingly soluble in water but soluble in organic solvents such as ethanol. . It is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxypentanoate can be synthesized through several methods. One common method involves the reaction of tetrahydropyran-2-one with sodium methoxide in anhydrous methanol under nitrogen atmosphere . The reaction proceeds as follows:
Tetrahydropyran-2-one+Sodium methoxide→Methyl 5-hydroxypentanoate
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 5-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 5-oxopentanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Methyl 5-oxopentanoate
Reduction: 5-hydroxypentanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methyl 5-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving hydroxylated fatty acids.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 5-hydroxypentanoate involves its ability to undergo various chemical reactions due to the presence of both hydroxyl and ester functional groups. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
5-Hydroxypentanoic acid: Similar structure but lacks the ester group.
Methyl 4-hydroxybutanoate: Similar ester structure but with a shorter carbon chain.
Methyl 6-hydroxyhexanoate: Similar ester structure but with a longer carbon chain.
Uniqueness: Methyl 5-hydroxypentanoate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-hydroxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXTZNBQHSHEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162145 | |
Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-92-8 | |
Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.